

In-Depth Technical Guide to Methylamine Hydrobromide (CAS 6876-37-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methylamine hydrobromide*

Cat. No.: *B1254693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamine hydrobromide, also known as methylammonium bromide (MABr), is an organic halide salt with the chemical formula $\text{CH}_3\text{NH}_3\text{Br}$. It is a white to almost white crystalline powder that is soluble in water.^[1] While the methylamine moiety is a fundamental building block in many areas of organic chemistry and drug discovery, **methylamine hydrobromide** itself has garnered significant attention primarily as a crucial precursor in the fabrication of perovskite-based optoelectronic devices, including solar cells and light-emitting diodes (LEDs).^{[2][3]} This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analytical methods, and primary applications of **methylamine hydrobromide**, with a focus on detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of **methylamine hydrobromide** is presented in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

Table 1: Physicochemical Properties of **Methylamine Hydrobromide**

Property	Value	References
CAS Number	6876-37-5	[1]
Molecular Formula	$\text{CH}_3\text{N}\cdot\text{HBr}$ or $\text{CH}_3\text{NH}_3\text{Br}$	[4]
Molecular Weight	111.97 g/mol	[4]
Appearance	White to almost white powder or crystals	[4]
Melting Point	250-260 °C	[5]
Solubility	Soluble in water.	[6]
Synonyms	Methylammonium Bromide (MABr), Methanamine hydrobromide	[2] [5]

Synthesis and Purification

Synthesis of Methylamine Hydrobromide

The synthesis of **methylamine hydrobromide** is typically achieved through the acid-base reaction of methylamine with hydrobromic acid.

Materials:

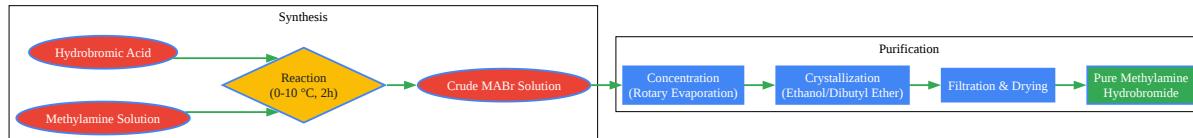
- Methylamine (CH_3NH_2) solution (e.g., 40% in water)
- Hydrobromic acid (HBr) (e.g., 48% in water)
- Ethanol
- Dibutyl ether
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar

- Dropping funnel
- Büchner funnel and filter paper
- Vacuum flask
- Rotary evaporator
- Drying oven

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add a specific molar equivalent of methylamine solution.
- Slowly add a stoichiometric equivalent of hydrobromic acid to the methylamine solution via a dropping funnel while stirring continuously. Maintain the temperature of the reaction mixture between 0-10 °C.
- After the addition is complete, allow the reaction to stir for an additional 2 hours at 0-10 °C.
- The resulting methylammonium bromide solution can be concentrated using a rotary evaporator to remove excess water and solvent.
- To induce crystallization, the concentrated solution is cooled. For purification, dissolve the crude product in a minimal amount of hot ethanol and then add dibutyl ether until the solution becomes turbid.
- Slowly cool the solution to -5 to 5 °C to precipitate high-purity white crystals of methylammonium bromide.
- Collect the crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold dibutyl ether.
- Dry the purified crystals in a vacuum oven at 80-100 °C.

Purification by Recrystallization


For applications requiring high purity, such as in perovskite device fabrication, recrystallization is a critical step.

Materials:

- Crude **methylamine hydrobromide**
- Absolute ethanol (or n-butyl alcohol for higher purity)
- Chloroform (for removal of dimethylamine impurities)
- Reflux condenser
- Heating mantle
- Beakers and flasks
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- Wash the crude **methylamine hydrobromide** with chloroform to remove any potential **dimethylamine hydrobromide** impurities.
- Place the crude salt in a round-bottom flask fitted with a reflux condenser.
- Add absolute ethanol and heat the mixture to boiling with stirring until the salt dissolves.
- If impurities remain undissolved, allow them to settle and decant the hot, clear solution.
- Allow the alcoholic solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration.
- The process can be repeated until the desired purity is achieved.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

Analytical Methods

Accurate characterization of **methylamine hydrobromide** is essential to ensure its purity and suitability for its intended applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of methylamine, often requiring derivatization due to its lack of a UV chromophore.

Materials:

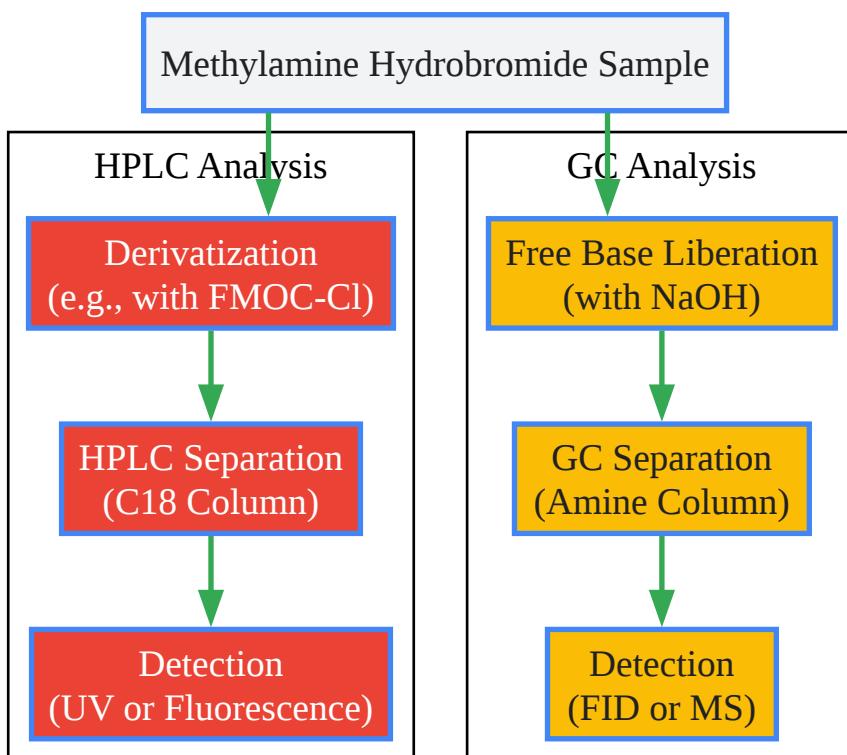
- **Methylamine hydrobromide** sample
- Derivatization agent (e.g., 9-fluorenylmethylchloroformate - FMOC-Cl)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Buffer (e.g., phosphate or acetate buffer)
- HPLC system with a UV or fluorescence detector

- Reversed-phase C18 column

Procedure:

- Sample Preparation and Derivatization:
 - Accurately weigh and dissolve the **methylamine hydrobromide** sample in a known volume of water.
 - To an aliquot of the sample solution, add a buffer to adjust the pH to the optimal range for derivatization (typically alkaline).
 - Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed for a specified time at a controlled temperature.
 - Quench the reaction if necessary.
- HPLC Analysis:
 - Mobile Phase: A gradient of acetonitrile and water (with buffer) is commonly used.
 - Column: A standard C18 column.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detection at a wavelength appropriate for the FMOC derivative (e.g., 254 nm) or fluorescence detection for higher sensitivity.
 - Inject the derivatized sample into the HPLC system and record the chromatogram.
 - Quantification is achieved by comparing the peak area of the sample to that of a derivatized standard of known concentration.

Gas Chromatography (GC)


GC can also be used for the analysis of methylamine, typically after conversion to the free base and often with a specific column designed for amines.

Materials:

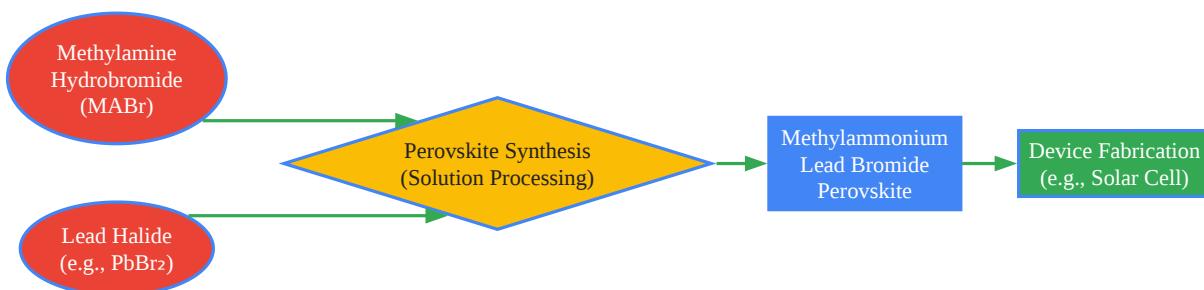
- **Methylamine hydrobromide** sample
- Strong base (e.g., NaOH) to liberate the free amine
- GC system with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
- Amine-specific capillary column (e.g., CP-Volamine)
- Helium carrier gas

Procedure:

- Sample Preparation:
 - Dissolve the **methylamine hydrobromide** sample in water.
 - In a sealed vial, treat the aqueous solution with a concentrated solution of a strong base to convert the methylammonium ion to the volatile free methylamine.
 - A headspace sampling technique may be employed where the vapor phase above the aqueous solution is injected into the GC.
- GC Analysis:
 - Injector Temperature: Typically around 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to separate the components.
 - Carrier Gas Flow: Constant flow of helium.
 - Detector: FID for quantification or MS for identification and quantification.
 - Inject the sample (headspace or liquid) and record the chromatogram.
 - Identify and quantify the methylamine peak by comparison with a standard.

[Click to download full resolution via product page](#)

Analytical Workflow for **Methylamine Hydrobromide**


Spectroscopic Methods

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in **methylamine hydrobromide**. The spectrum will show characteristic peaks for N-H, C-H, and N-C bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the methylammonium cation.

Applications in Drug Development and Research

While methylamine is a common structural motif in many pharmaceuticals, **methylamine hydrobromide** itself is not typically used as an active pharmaceutical ingredient (API). Its primary role in a drug development context is as a reagent or a building block in organic synthesis.

The most significant and well-documented application of **methylamine hydrobromide** is in the field of materials science, specifically as a precursor for the synthesis of organic-inorganic hybrid perovskite materials.^{[2][3]} These materials, such as methylammonium lead bromide ($\text{CH}_3\text{NH}_3\text{PbBr}_3$), are at the forefront of research for next-generation solar cells due to their excellent optoelectronic properties.^[3]

[Click to download full resolution via product page](#)

Role in Perovskite Synthesis

Biological Signaling Pathways

A thorough review of the scientific literature reveals no established role for **methylamine hydrobromide** in biological signaling pathways. Its primary applications and research focus are in materials chemistry. While methylamine itself is a biologically occurring compound and a substrate for certain enzymes, this does not translate to a signaling role for its hydrobromide salt.

Safety and Handling

Methylamine hydrobromide is an irritant and should be handled with appropriate safety precautions.

Table 2: Safety Information for **Methylamine Hydrobromide**

Hazard Information	Precautionary Measures
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation.
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.
Handling	Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Wash hands thoroughly after handling.
Storage	Store in a tightly closed container in a cool, dry place.
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

This safety information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

Methylamine hydrobromide (CAS 6876-37-5) is a chemical compound of significant interest, not for its direct biological activity, but as a key precursor in the rapidly advancing field of perovskite optoelectronics. For researchers in materials science and renewable energy, a thorough understanding of its properties, synthesis, and purification is essential for the development of high-performance devices. While it shares a structural component with many pharmaceuticals, its application in drug development is primarily as a synthetic reagent. The

lack of known involvement in biological signaling pathways underscores its specialized role in materials chemistry. Adherence to proper safety protocols is crucial when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methylammonium bromide - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. materials.alfachemic.com [materials.alfachemic.com]
- 4. Methylamine hydrobromide | CH₆BrN | CID 3014526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]
- 6. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [In-Depth Technical Guide to Methylamine Hydrobromide (CAS 6876-37-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1254693#methylamine-hydrobromide-cas-number-6876-37-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com